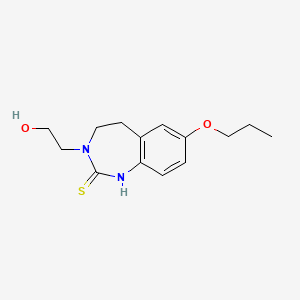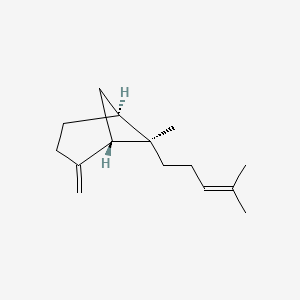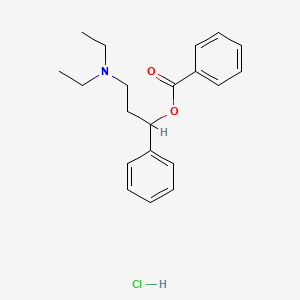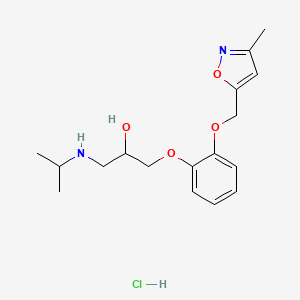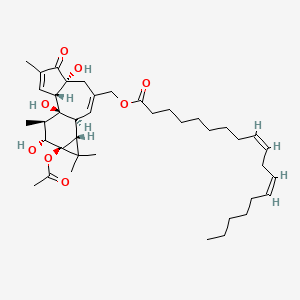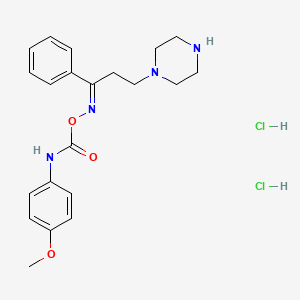
Propiophenone, 3-(1-piperazinyl)-, O-(p-methoxycarbaniloyl)oxime, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride is a complex organic compound that features a piperazine ring, a propiophenone moiety, and an oxime group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride typically involves multiple steps:
Formation of 3-(1-Piperazinyl)propiophenone: This can be achieved through the reaction of propiophenone with piperazine under basic conditions.
Oxime Formation: The ketone group of 3-(1-Piperazinyl)propiophenone is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Carbaniloylation: The oxime is then reacted with p-methoxyphenyl isocyanate to form the carbaniloyl derivative.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: The oxime group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Products may include N-oxides or other oxidized derivatives.
Reduction: The primary amine derivative.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as a chemical reagent.
Wirkmechanismus
The mechanism of action of 3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The oxime group may also play a role in binding to metal ions or other biological molecules, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Piperazinyl)propiophenone: Lacks the oxime and carbaniloyl groups, making it less complex.
4-Methoxyphenyl isocyanate: Used in the synthesis of the carbaniloyl derivative.
Hydroxylamine hydrochloride: Used in the formation of the oxime group.
Uniqueness
3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine ring, oxime group, and carbaniloyl moiety allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
97670-07-0 |
|---|---|
Molekularformel |
C21H28Cl2N4O3 |
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
[(Z)-(1-phenyl-3-piperazin-1-ylpropylidene)amino] N-(4-methoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C21H26N4O3.2ClH/c1-27-19-9-7-18(8-10-19)23-21(26)28-24-20(17-5-3-2-4-6-17)11-14-25-15-12-22-13-16-25;;/h2-10,22H,11-16H2,1H3,(H,23,26);2*1H/b24-20-;; |
InChI-Schlüssel |
CMDZDRVNENZCDA-NIEDPPGPSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)NC(=O)O/N=C(/CCN2CCNCC2)\C3=CC=CC=C3.Cl.Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)ON=C(CCN2CCNCC2)C3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


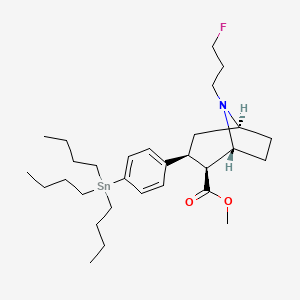
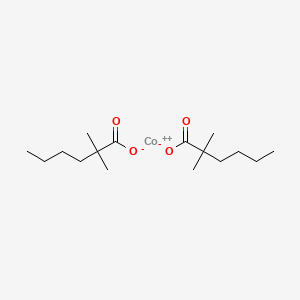

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
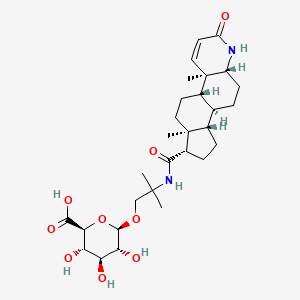
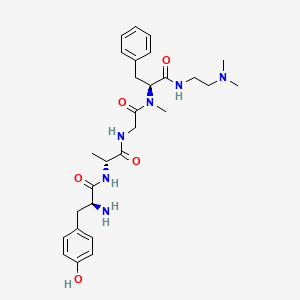
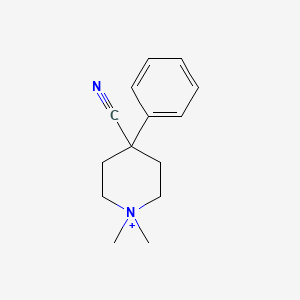
![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
